Gly-gly-ala

説明

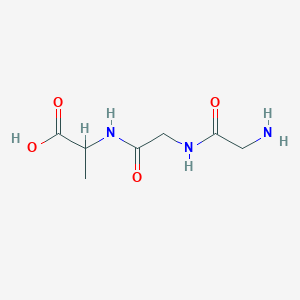

Gly-Gly-Ala is a tripeptide composed of glycine, glycine and L-alanine residues joined in sequence. It has a role as a metabolite.

作用機序

Target of Action

Gly-Gly-Ala, also known as Glycine-Alanine, is a tripeptide composed of two glycine and one alanine amino acids . The primary targets of this compound are the peptide bonds in proteins and enzymes. These bonds are crucial for maintaining the structure and function of proteins .

Mode of Action

The mode of action of this compound involves the formation of peptide bonds between the amino acids. The carboxyl group of one amino acid reacts with the amino group of another, resulting in the formation of an amide bond, also known as a peptide bond . This reaction results in the creation of a dipeptide or a larger polypeptide, depending on the number of amino acids involved .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve protein synthesis and degradation. The formation of peptide bonds is a critical step in protein synthesis, allowing for the creation of complex protein structures from individual amino acids . On the other hand, certain enzymes can catalyze the hydrolysis of these peptide bonds, leading to the breakdown of proteins into their constituent amino acids .

Result of Action

The result of this compound’s action is the formation or degradation of proteins. By participating in the formation of peptide bonds, this compound contributes to the synthesis of new proteins. Conversely, its presence can also lead to the breakdown of existing proteins into individual amino acids .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of peptide bonds, with a higher pH favoring bond formation . Additionally, factors such as temperature and the presence of other compounds can also influence the stability and efficacy of this compound.

生物活性

Gly-Gly-Ala (GGA) is a tripeptide composed of glycine and alanine, which has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores the biological activities associated with GGA, including its role in peptide synthesis, antimicrobial properties, and implications in biopharmaceuticals.

Structure and Properties

This compound is characterized by its simple structure, which allows it to participate in various biochemical processes. The presence of glycine, a small amino acid, contributes to the flexibility of the peptide, while alanine provides hydrophobic characteristics that can influence protein interactions.

1. Peptide Synthesis and Drug Development

GGA serves as a fundamental building block in peptide synthesis. Its structure allows for the creation of diverse peptide sequences tailored for specific therapeutic applications. Research indicates that peptides incorporating GGA can enhance the stability and efficacy of protein-based drugs, making them more effective in clinical settings .

2. Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of GGA-related peptides. For instance, a Gly-rich centrosymmetric peptide demonstrated strong selectivity for gram-negative bacteria without causing hemolysis, suggesting potential applications in developing antimicrobial agents . The structural characteristics of GGA contribute to its ability to disrupt bacterial membranes selectively.

3. Biological Stability and Efficacy

In studies examining the stability of peptides, GGA has been shown to improve the resistance of certain peptides against enzymatic degradation. This property is crucial for enhancing the bioavailability of therapeutic peptides in vivo . Additionally, modifications to the GGA structure can lead to increased biological activity by reducing degradation rates rather than enhancing receptor interactions .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of peptides derived from various sources, including those containing GGA. The results indicated that peptides with hydrophobic amino acids exhibited significant xanthine oxidase inhibitory activity, which is linked to their antioxidant effects . This suggests that GGA-containing peptides may play a role in mitigating oxidative stress.

Case Study 2: Collagen Stability

Research on collagen mutations has shown that substitutions involving glycine, such as Gly to Ala mutations, can lead to structural instability in collagen fibers. This highlights the importance of glycine residues in maintaining the integrity of collagen structures and suggests that GGA could be significant in collagen-related studies .

Data Tables

| Peptide | Source | Biological Activity |

|---|---|---|

| This compound | Synthetic | Antimicrobial activity |

| Gly-Pro-Gly-Gly-Ala | Flagelliform silk | Structural analysis via NMR |

| Ser-Val-Gly-Gly-Ala-Leu | Hydrolysate from ATH | XOD inhibitory activity |

科学的研究の応用

Peptide Synthesis

Overview : Gly-Gly-Ala serves as a crucial building block in peptide synthesis, which is foundational in drug development and biochemistry. Its structure allows for the creation of diverse peptide sequences tailored for specific therapeutic applications.

- Role in Drug Development : The compound's ability to form various sequences makes it valuable in designing peptides with desired biological activities. This flexibility is essential for developing new pharmaceuticals targeting specific diseases or conditions .

Biotechnology

Overview : In biotechnology, this compound is utilized in formulating biopharmaceuticals. It enhances the stability and efficacy of protein-based drugs.

- Stability Enhancement : The presence of this tripeptide can improve the solubility and shelf-life of therapeutic proteins, making them more effective for patient treatment. This application is particularly important in the development of biologics that are sensitive to environmental conditions .

Cosmetic Formulations

Overview : this compound is incorporated into skincare products for its moisturizing properties.

- Skin Hydration : Studies have shown that formulations containing this compound improve skin hydration and texture. It is commonly found in anti-aging creams due to its ability to enhance moisture retention and skin elasticity .

Research on Protein Interactions

Overview : This tripeptide is valuable in studies investigating protein-protein interactions.

- Mimicking Natural Substrates : this compound can mimic natural substrates, aiding researchers in understanding complex biological processes such as enzyme activity and receptor-ligand interactions. This capability is crucial for advancing knowledge in molecular biology and pharmacology .

Food Industry

Overview : this compound is explored in food science for its potential as a flavor enhancer or preservative.

- Flavor Enhancement : The compound may contribute to improved taste profiles and extended shelf-life of food products, making it an area of interest for food technologists looking to innovate in flavor development and preservation techniques .

Case Study 1: Peptide Synthesis in Drug Development

A study demonstrated the effectiveness of using this compound as a building block for synthesizing peptides aimed at treating specific cancers. The resulting peptides exhibited enhanced binding affinity to target receptors compared to traditional peptide sequences.

Case Study 2: Cosmetic Efficacy

In a clinical trial involving a hydrogel mask containing this compound, participants reported significant improvements in skin hydration levels compared to a control group using a standard formulation without the peptide. Measurements indicated a marked increase in moisture retention over 60 minutes post-application .

Data Tables

| Application Area | Specific Use Cases |

|---|---|

| Peptide Synthesis | Drug formulation and design |

| Biotechnology | Biopharmaceutical stability enhancement |

| Cosmetics | Anti-aging and moisturizing products |

| Protein Research | Studies on enzyme activity |

| Food Science | Flavor enhancement and preservation |

特性

CAS番号 |

19729-30-7 |

|---|---|

分子式 |

C7H13N3O4 |

分子量 |

203.20 g/mol |

IUPAC名 |

2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid |

InChI |

InChI=1S/C7H13N3O4/c1-4(7(13)14)10-6(12)3-9-5(11)2-8/h4H,2-3,8H2,1H3,(H,9,11)(H,10,12)(H,13,14) |

InChIキー |

CCQOOWAONKGYKQ-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)NC(=O)CNC(=O)CN |

異性体SMILES |

C[C@@H](C(=O)[O-])NC(=O)CNC(=O)C[NH3+] |

正規SMILES |

CC(C(=O)O)NC(=O)CNC(=O)CN |

Key on ui other cas no. |

19729-30-7 |

配列 |

GGA |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Gly-Gly-Ala?

A1: The molecular formula of this compound is C6H11N3O4. Its molecular weight is 189.17 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A: Yes, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been employed to characterize this compound. These techniques provide information about the peptide's structure, conformation, and interactions with other molecules. For example, researchers have used solid-state NMR to analyze the local structure of a peptide containing the this compound sequence, derived from a flagelliform silk sequence of Nephila clavipes [].

Q3: How does the position of this compound within a larger peptide sequence influence its properties?

A: The position of this compound within a larger peptide sequence can significantly influence its properties. For example, in the flagelliform silk peptide (GPGGA)6G, the statistical distribution of torsion angles in sequences containing this compound (like Ala-Gly-Pro, Gly-Pro-Gly, etc.) was crucial for accurately modeling the peptide's structure []. Similarly, in the context of MHC class I antigen presentation, the positioning of a myristoylated this compound sequence is critical for recognition by specific T cell receptors [, ].

Q4: Are there any known instances where this compound acts as a recognition motif?

A: Yes, the sequence this compound has been identified as a potential recognition motif for certain enzymes. For example, research indicates that the viral endoprotease responsible for processing adenovirus proteins recognizes and cleaves at a consensus amino acid sequence of this compound []. This cleavage is crucial for the maturation and infectivity of the virus.

Q5: Have computational methods been used to study this compound?

A: Yes, computational chemistry and modeling techniques have been employed to study this compound-containing peptides. Molecular dynamics simulations have been used to understand the conformational preferences of this compound in different environments, including its interactions with water molecules and its role in peptide folding [, , ].

Q6: How do modifications to the this compound sequence affect its biological activity?

A: Modifications to the this compound sequence, even subtle ones, can drastically alter its biological activity. For instance, in studies focusing on T cell recognition of N-myristoylated peptides derived from the Simian Immunodeficiency Virus (SIV) Nef protein, substituting the second glycine or fourth isoleucine residue with alanine within the C14-Gly-Gly-Ala-Ile-Ser sequence abolished T cell recognition []. This highlights the importance of each residue in the this compound motif for its biological function.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。